An In-depth Technical Guide to Z-D-Cha-OH: Physicochemical Properties, Structure, and Application in Peptide-Based Drug Development
An In-depth Technical Guide to Z-D-Cha-OH: Physicochemical Properties, Structure, and Application in Peptide-Based Drug Development
This guide provides a comprehensive technical overview of N-α-benzyloxycarbonyl-D-cyclohexylalanine (Z-D-Cha-OH), an unnatural amino acid increasingly utilized in the design and development of novel peptide therapeutics. For researchers, medicinal chemists, and professionals in drug development, this document elucidates the core chemical properties, structural features, and strategic applications of Z-D-Cha-OH, offering both foundational knowledge and practical insights.
Introduction: The Role of Unnatural Amino Acids in Modern Drug Discovery
The therapeutic landscape is continually evolving, with a growing emphasis on peptides as highly selective and potent drug candidates. However, native peptides often suffer from poor metabolic stability and low bioavailability, limiting their clinical utility. The incorporation of unnatural amino acids (UAAs) has emerged as a powerful strategy to overcome these limitations.[1] UAAs, with their diverse side chains and stereochemistries, offer a means to fine-tune the physicochemical and pharmacological properties of peptides, enhancing their stability, target affinity, and cell permeability.[2] Z-D-Cha-OH is a prime example of a UAA that imparts significant advantages in peptide drug design.
Part 1: Core Chemical and Structural Characteristics of Z-D-Cha-OH
Z-D-Cha-OH, systematically named (2R)-2-(benzyloxycarbonylamino)-3-cyclohexylpropanoic acid, is a derivative of the D-enantiomer of cyclohexylalanine. The structure features a cyclohexyl group replacing the phenyl group of phenylalanine, and a benzyloxycarbonyl (Z) group protecting the α-amino functionality.
Chemical Structure:
Figure 1: Chemical structure of Z-D-Cha-OH.
Physicochemical Properties:
A thorough understanding of the physicochemical properties of Z-D-Cha-OH is crucial for its effective handling and application in synthesis.
| Property | Value | Source |
| IUPAC Name | (2R)-2-(benzyloxycarbonylamino)-3-cyclohexylpropanoic acid | [3] |
| Synonyms | Z-D-Cyclohexylalanine, N-Cbz-D-cyclohexylalanine | [4][5] |
| CAS Number | 154802-74-1 | [5] |
| Molecular Formula | C₁₇H₂₃NO₄ | [4] |
| Molecular Weight | 305.37 g/mol | [4] |
| Appearance | White to off-white solid/powder | [4] |
| Melting Point | Data for the closely related Z-L-Val-OH is 66-67°C. A precise experimental value for Z-D-Cha-OH is not consistently reported, but is expected to be in a similar range for a crystalline solid. | [6] |
| Solubility | Soluble in polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM). Limited solubility in non-polar solvents. | [7][8][9] |
Spectroscopic Data Interpretation:
While a dedicated, high-resolution spectrum for Z-D-Cha-OH is not publicly available, the expected spectral characteristics can be inferred from its structural components.
-
¹H NMR: The spectrum would show characteristic signals for the cyclohexyl protons (a broad multiplet in the 0.8-1.8 ppm range), the benzylic protons of the Z-group (a singlet around 5.1 ppm), and the aromatic protons of the Z-group (a multiplet between 7.2 and 7.4 ppm). The α-proton of the amino acid would appear as a multiplet, and the acidic proton of the carboxylic acid would be a broad singlet at a downfield chemical shift, which is solvent-dependent.[2]
-
¹³C NMR: The carbonyl carbons of the carboxylic acid and the carbamate would resonate at approximately 170-180 ppm. The carbons of the cyclohexyl and benzyl groups would appear in their characteristic regions.[10]
-
FTIR: The spectrum would exhibit a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching peak for the carbamate group (around 1680-1700 cm⁻¹), and another C=O stretch for the carboxylic acid (around 1710-1760 cm⁻¹).[1][11][12][13]
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ would be observed at m/z 306.17. Common fragmentation patterns would involve the loss of the benzyloxycarbonyl group or cleavage of the cyclohexyl side chain.[14][15]
Part 2: Synthesis and Reactivity
Synthesis of Z-D-Cha-OH:
The synthesis of Z-D-Cha-OH typically starts from the commercially available D-phenylalanine. A common route involves the hydrogenation of the phenyl ring of D-phenylalanine to a cyclohexyl ring, followed by the protection of the α-amino group with a benzyloxycarbonyl (Z) group.[16]
Figure 2: Synthetic pathway for Z-D-Cha-OH.
Chemical Reactivity and Role in Peptide Synthesis:
The benzyloxycarbonyl (Z) group is a crucial feature of Z-D-Cha-OH, serving as a temporary protecting group for the α-amino functionality during peptide synthesis. This prevents unwanted side reactions and allows for the controlled, stepwise elongation of the peptide chain. The Z-group is stable under the conditions used for peptide coupling but can be readily removed by catalytic hydrogenolysis.
Part 3: Application in Drug Development and Peptide Synthesis
The incorporation of Z-D-Cha-OH into peptide sequences is a strategic decision to enhance the drug-like properties of the resulting therapeutic.
Enhancing Metabolic Stability and Lipophilicity:
The cyclohexyl side chain of Z-D-Cha-OH is a key contributor to its utility. It increases the lipophilicity of the peptide, which can improve its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins. Furthermore, the aliphatic cyclohexyl ring is less susceptible to enzymatic degradation compared to the aromatic ring of phenylalanine, leading to a longer in-vivo half-life of the peptide.[2]
Case Studies in Drug Development:
-
Opioid Receptor Antagonists: Derivatives of cyclohexylalanine have been incorporated into opioid peptides to develop highly potent and selective delta opioid antagonists. These compounds are valuable pharmacological tools for opioid research and have potential as therapeutic agents.[17]
-
Mitochondrial Dysfunction: A cyclohexylalanine-containing α-helical amphipathic peptide, CMP3013, has been shown to target cardiolipin in the inner mitochondrial membrane and rescue mitochondrial dysfunction in models of kidney injury. The hydrophobicity imparted by the cyclohexylalanine residues is crucial for its interaction with the mitochondrial membrane.[18][19][20][21]
Experimental Protocol: Incorporation of Z-D-Cha-OH in Solid-Phase Peptide Synthesis (SPPS):
The following is a generalized protocol for the manual coupling of Z-D-Cha-OH in Fmoc-based SPPS. Due to the steric hindrance of the cyclohexyl group, optimized coupling conditions are recommended.
Materials:
-
Fmoc-protected amino acid-resin
-
Z-D-Cha-OH
-
Coupling reagents (e.g., HBTU/HATU, DIC/Oxyma)[22]
-
Base (e.g., DIPEA)
-
Solvents: DMF, DCM
-
Piperidine solution (20% in DMF) for Fmoc deprotection
Protocol:
-
Resin Swelling: Swell the Fmoc-protected amino acid-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine.
-
Amino Acid Activation: In a separate vessel, pre-activate Z-D-Cha-OH (3-5 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU/HATU) and a base (e.g., DIPEA) in DMF for 5-10 minutes. For sterically hindered amino acids like Z-D-Cha-OH, using a more potent activating agent like HATU is often beneficial.[22][23]
-
Coupling: Add the activated Z-D-Cha-OH solution to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours. Longer coupling times may be necessary due to steric hindrance.
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling step may be required.
-
Washing: After complete coupling, wash the resin extensively with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and by-products.
-
Chain Elongation: Repeat steps 2-7 for the subsequent amino acids in the peptide sequence.
Figure 3: Workflow for incorporating Z-D-Cha-OH in SPPS.
Conclusion
Z-D-Cha-OH is a valuable and versatile building block in the field of peptide drug discovery. Its unique structural features, particularly the cyclohexyl side chain, provide medicinal chemists with a powerful tool to enhance the metabolic stability and lipophilicity of peptide-based therapeutics. A thorough understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, is essential for its successful application in the development of next-generation peptide drugs.
References
- Benchchem. (n.d.). Application Note: 1H NMR Spectrum Analysis of N-cyclohexyl-DL-alanine.
-
ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C.[7]
- Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730–2732.
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.[10]
- AAPPTec. (n.d.).
- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- PrepChem.com. (n.d.). Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout.
- Benchchem. (n.d.). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS)
- Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent.
- ResearchGate. (2014, December 29). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?.
- Sigma-Aldrich. (n.d.).
- ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
- University of California, Los Angeles. (n.d.). IR: carboxylic acids.
- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- PrepChem.com. (n.d.). Synthesis of (a) 2(S)-benzyloxycarbonylamino-3-cyclohexyl-propionic acid ethyl ester.
- Carbolution. (n.d.). Z-D-Cha-OH.
- ResearchGate. (n.d.).
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- University of Münster. (n.d.). Amino acids - Mass Spectrometry.
- Wiley-VCH. (n.d.). 1 Mass Spectrometry of Amino Acids and Proteins.
- American Chemical Society. (2025, December 31).
- Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
- ACS Publications. (n.d.). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury | Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). FT-IR spectra of (A) DBU, (B)
- PubMed Central. (2023, December 19). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury.
- Bioteinpide. (n.d.).
- PubMed. (2023, December 19). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury.
- ACS Publications. (n.d.). β-Methyl Substitution of Cyclohexylalanine in Dmt-Tic-Cha-Phe Peptides Results in Highly Potent δ Opioid Antagonists | Journal of Medicinal Chemistry.
- The Royal Society of Chemistry. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem....
- Oregon State University. (n.d.). 13-C NMR Chemical Shift Table.pdf.
- Benchchem. (n.d.). A Comparative Guide to Cyclohexylalanine-Containing Peptides and their Alternatives in Targeting Mitochondrial Dysfunction.
- Allschoolabs. (n.d.). Z-D-Cha-oh - 95%, high purity , CAS No.154802-74-1.
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- OSTI.GOV. (n.d.). Institute The Mass Spectra of the a-,Amino Acids 1 Gregor Junk and Harry' Svec for Atomic Research and Department of Chemistry I.
- Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
- PubMed. (1999). Synthesis of (2R, 3R, 4R, 5S)-5-tert-Butyloxycarbonylamino-3,4-Dihydroxy-2-1sopropyl-3,4-O,O-Isopropylidene-6-CyctohexyI-Hexanoic Acid. Methods in Molecular Medicine, 23, 437-452.
- ChemicalBook. (n.d.). 2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid(1149-26-4).
- University of Cambridge. (n.d.). Chemical shifts.
- Google Patents. (2012, September 7). WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.
- Benchchem. (n.d.). Application Note: Synthesis of 3-(2-Oxocyclohexyl)
- AAPPTec. (n.d.). Z-D-beta-HGlu(OtBu)-OH DCHA.
- PubChem. (n.d.). (2R)-2-amino-3-cyclohexylpropanoic acid.
- Sigma-Aldrich. (n.d.). 3-Cyclohexanepropionic acid 99 701-97-3.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (2R)-2-amino-3-cyclohexylpropanoic acid | C9H17NO2 | CID 736026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Z-D-Cha-OH [carbolution.de]
- 5. Buy Online - Z-D-Cha-oh - 95%, high purity , CAS No.154802-74-1 - We Deliver Worldwide [allschoolabs.com]
- 6. 2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid(1149-26-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. biotage.com [biotage.com]
- 10. mdpi.com [mdpi.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Amino acids [medizin.uni-muenster.de]
- 15. Mass Change of Peptides After Fragmentation in Mass Spectrometry [en.biotech-pack.com]
- 16. prepchem.com [prepchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
